2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-2-16-10-12-19(13-11-16)25-22(26)24(15-17-6-5-7-18(23)14-17)20-8-3-4-9-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFPAUIUMGQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.46 g/mol
- IUPAC Name : 2-(4-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Pharmacological Activity
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to benzo[e][1,2,4]thiadiazines possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies with related compounds have shown inhibition of pro-inflammatory cytokines. Further research is needed to confirm these effects specifically for this compound.
Neuroprotective Properties
Neuroprotective effects have been observed in related thiadiazine derivatives. These compounds have been reported to mitigate oxidative stress and enhance neuronal survival in models of neurodegeneration. The mechanism often involves modulation of neurotransmitter levels and reduction of reactive oxygen species (ROS).
Case Studies
Several studies have explored the biological activity of compounds within the same class as this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial properties of thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations. |
| Study B | Evaluated anti-inflammatory effects in a mouse model of arthritis using a structurally similar compound. The study reported reduced swelling and pain in treated groups compared to controls. |
| Study C | Assessed neuroprotective effects in a zebrafish model with induced oxidative stress. The compound showed improved survival rates and reduced markers of oxidative damage. |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems : Potential interactions with serotonin and dopamine receptors could explain neuroprotective effects.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties by scavenging free radicals.
Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents : The 4-ethylphenyl group at R<sup>2</sup> may improve lipophilicity compared to smaller substituents (e.g., methyl in 13d), influencing membrane permeability .
- Ring Fusion : Pyrido-fused analogs (e.g., Torsemide-related compounds) exhibit distinct selectivity profiles, likely due to altered π-π stacking interactions .
Carbonic Anhydrase (CA) Inhibition
Bua et al. demonstrated that derivatives with arylalkyl groups at R<sup>4</sup> (e.g., 3-fluorobenzyl) show enhanced selectivity for tumor-associated CA IX/XII isoforms over off-target isoforms (CA I/II). For example:
Antiparasitic Activity
The 7-chloro-2-propyl analog (compound 3) demonstrated potent antitrypanosomal activity (IC50 = 0.8 µM against Trypanosoma cruzi) with low cytotoxicity (CC50 > 50 µM) . The target compound’s lack of a chloro substituent suggests divergent applications.
Kinase Inhibition
Benzothiadiazine dioxides are explored as PI3Kδ inhibitors . The target compound’s 3-fluorobenzyl group may mimic the pharmacophore of known PI3Kδ inhibitors (e.g., idelalisib), where fluorine enhances hydrogen bonding and metabolic stability.
Physicochemical Properties
Insights :
- Higher molecular weight and lipophilicity in the target compound may improve CNS penetration but reduce solubility.
- The 7-chloro-2-propyl analog’s high yield (93%) suggests efficient alkylation protocols, applicable to synthesizing the target compound .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions starting from precursors like halogenated aromatic rings and functionalized benzothiadiazine cores. Key steps include:
- Cyclocondensation : Using catalysts (e.g., Pd-based catalysts for cross-coupling) to form the benzothiadiazine ring .
- Substitution : Introducing fluorobenzyl and ethylphenyl groups via nucleophilic aromatic substitution, optimized with polar aprotic solvents (e.g., DMF) at 80–100°C .
- Oxidation : Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide moiety, monitored by TLC to avoid over-oxidation .
Yield improvements (>70%) are achieved by optimizing stoichiometry, solvent choice, and reaction time. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D configuration, confirming stereochemistry of the fluorobenzyl and ethylphenyl substituents .
- NMR : -NMR identifies fluorine environments, while -NMR reveals proton coupling patterns in the benzothiadiazine core .
- FT-IR : Validates sulfone (S=O) stretching vibrations at ~1150–1300 cm .
- DFT Calculations : Complement experimental data by predicting electronic properties and reactive sites .
Basic: How can in vitro biological activity assays be designed to evaluate its therapeutic potential?
Methodological Answer:
- Target Selection : Prioritize targets linked to the benzothiadiazine scaffold (e.g., kinase or protease inhibition) using cheminformatics tools .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity). Use positive controls (e.g., doxorubicin) and triplicate replicates .
- Mechanistic Probes : Combine with fluorescent dyes (e.g., JC-1 for mitochondrial membrane potential) to assess apoptosis pathways .
Advanced: How can mechanistic studies elucidate its mode of action in biological systems?
Methodological Answer:
- Isotopic Labeling : Track metabolic pathways using -labeled derivatives in hepatocyte models .
- Kinetic Analysis : Measure enzyme inhibition constants () via stopped-flow spectrometry under pseudo-first-order conditions .
- Molecular Dynamics Simulations : Model ligand-protein binding interactions (e.g., with homology-modeled kinases) to identify key residues .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
Methodological Answer:
- Comparative Crystallography : Align X-ray structures of analogs to identify substituent-induced conformational changes .
- Free-Wilson Analysis : Quantify contributions of fluorobenzyl vs. ethylphenyl groups to bioactivity using multivariate regression .
- In Silico Mutagenesis : Predict SAR outliers via virtual substitution of functional groups in docking models .
Advanced: How can conflicting data on environmental stability be addressed in ecotoxicological studies?
Methodological Answer:
- Compartmental Analysis : Use OECD Guideline 307 to assess degradation in soil/water systems under varied pH and microbial loads .
- QSAR Modeling : Predict half-lives () from electronic parameters (e.g., Hammett constants) to reconcile lab-field discrepancies .
- Longitudinal Sampling : Monitor degradation products (e.g., sulfonic acids) via LC-MS/MS over 6–12 months .
Advanced: What computational approaches validate experimental findings for this compound?
Methodological Answer:
- DFT Optimization : Calculate Gibbs free energy () of reaction intermediates to validate synthetic pathways .
- ADMET Prediction : Use tools like SwissADME to cross-check experimental permeability and metabolic stability .
- Docking Validation : Compare computational binding affinities (AutoDock Vina) with SPR-measured values for target proteins .
Advanced: How can theoretical frameworks guide research on its pharmacological mechanisms?
Methodological Answer:
- Systems Biology Models : Integrate omics data (transcriptomics/proteomics) to map signaling pathways affected by the compound .
- Network Pharmacology : Identify polypharmacology targets using STRING or KEGG databases .
- Hypothesis-Driven Design : Align experiments with prior findings (e.g., benzothiadiazines as kinase inhibitors) to test mechanistic consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
